molecular formula C14H20N4O4 B3102436 (S)-tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate CAS No. 1417789-12-8

(S)-tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate

Cat. No.: B3102436
CAS No.: 1417789-12-8
M. Wt: 308.33 g/mol
InChI Key: ILLSIIVHFYOOJM-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N4O4 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.14845513 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₆N₂O₄
  • CAS Number : 1233860-11-1

Its structural features include a pyrrolidine ring substituted with a nitropyridine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation, making this compound a candidate for cancer therapy .
  • Modulation of Nitric Oxide Synthase (NOS) : Research indicates that compounds with similar structures can influence nitric oxide production, which is vital for various physiological processes including vasodilation and neurotransmission .

Biological Activity Data

Activity Type Effect Reference
Anti-cancerInhibits cell proliferation via CDK inhibition
NeuroprotectiveModulates NOS activity
AntimicrobialPotential activity against bacterial pathogens

Case Studies

  • Cancer Treatment : A study demonstrated that derivatives of (S)-tert-butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine exhibited significant inhibitory effects on tumor cell lines. The mechanism was linked to the downregulation of CDK activity, suggesting its role in halting cancer progression .
  • Neuroprotection : Another investigation focused on the neuroprotective effects of related compounds, which indicated that modulation of nitric oxide levels could provide therapeutic benefits in neurodegenerative diseases. This aligns with the structural attributes of (S)-tert-butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine, suggesting similar potential .
  • Antimicrobial Activity : Preliminary studies have shown that compounds with nitropyridine groups possess antimicrobial properties. This could be explored further with (S)-tert-butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine to assess its efficacy against specific bacterial strains .

Properties

IUPAC Name

tert-butyl (3S)-3-[(3-nitropyridin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-10(9-17)16-12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLSIIVHFYOOJM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101119190
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417789-12-8
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)amino]-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417789-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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